(R)-Carisbamate-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-Carisbamate-d4 is a novel, chiral compound that has been used in a variety of scientific research applications. It has a unique structure and properties that make it a valuable tool for studying biochemical and physiological processes.

科学的研究の応用

Mechanism of Action and Antiepileptic Activity

Carisbamate (RWJ-333369) is a novel neuromodulator under investigation for its potential applications in neurological disorders. It demonstrates broad-spectrum antiepileptic activity across various rodent seizure models, indicating its potential for treating seizures and epilepsy. The exact mechanism of action remains to be fully elucidated, but studies suggest that carisbamate might act by modulating synaptic transmission. For instance, research has shown that carisbamate can inhibit excitatory signal transmission to dentate gyrus (DG) granule cells in rat hippocampus slices, suggesting a role in controlling excitatory synaptic transmission which is critical in epilepsy, especially temporal lobe epilepsy (TLE) (施建誠, 2008).

Moreover, carisbamate has been found to inhibit glutamate transmission in the granule cell of the dentate gyrus by a presynaptic mechanism, without affecting GABAergic transmission, which could contribute to its antiepileptic action observed in clinical settings at therapeutic concentrations (Chun-Yao Lee, Meng-Larn Lee, Chien-cheng Shih, H. Liou, 2011).

Neuroprotective Effects and Voltage-Gated Sodium Channel Inhibition

The neuroprotective and anticonvulsant reactions of carisbamate also extend to its effects on voltage-gated sodium channels. Studies have shown that carisbamate can inhibit these channels in rat hippocampal neurons, suggesting a mechanism that might contribute to its broad-spectrum activity in seizure models and drug-refractory epilepsy. This action potentially underlies some of the drug's antiepileptic effects, highlighting its role in modulating neuronal excitability and preventing repetitive firing of action potentials (Yi Liu, G. Yohrling, Yan Wang, T. Hutchinson, D. Brenneman, C. M. Flores, Boyu Zhao, 2009).

Antiepileptic Drug Development and Clinical Trials

Carisbamate's development as a novel antiepileptic drug (AED) highlights its promising pharmacological profile in preclinical studies, including its effectiveness in elevating seizure threshold, preventing seizure spread, and demonstrating antiepileptic and neuroprotective activity in various epilepsy models. Clinical trials have further confirmed the efficacy of carisbamate in reducing the frequency of partial-onset seizures, contributing valuable insights into its potential therapeutic applications and safety profile (K. Kulig, B. Malawska, 2007).

特性

IUPAC Name |

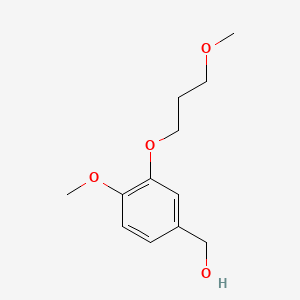

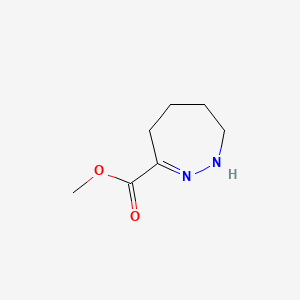

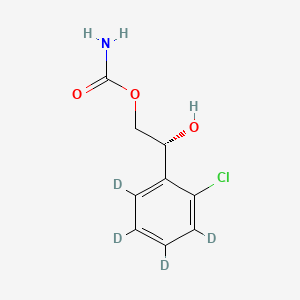

[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-FCDGGRDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Carisbamate-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)